molecular formula C5H11NO2 B13606769 O-[(oxolan-2-yl)methyl]hydroxylamine

O-[(oxolan-2-yl)methyl]hydroxylamine

Cat. No.: B13606769
M. Wt: 117.15 g/mol
InChI Key: MZWLPTYUFQOGQG-UHFFFAOYSA-N
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Description

O-[(oxolan-2-yl)methyl]hydroxylamine: is a chemical compound that belongs to the class of hydroxylamines It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) attached to a hydroxylamine group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-[(oxolan-2-yl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamine derivatives. One common method is the reaction of hydroxylamine with an oxolane derivative under basic conditions. For example, the reaction of hydroxylamine with oxolane-2-carboxaldehyde in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: O-[(oxolan-2-yl)methyl]hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxime derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxolane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxolane derivatives.

Mechanism of Action

The mechanism of action of O-[(oxolan-2-yl)methyl]hydroxylamine involves its ability to form stable oxime linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the hydroxylamine group, which attacks the electrophilic carbonyl carbon. The resulting oxime linkage is stable and can be used to modify biomolecules or create new chemical entities .

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

O-(oxolan-2-ylmethyl)hydroxylamine

InChI

InChI=1S/C5H11NO2/c6-8-4-5-2-1-3-7-5/h5H,1-4,6H2

InChI Key

MZWLPTYUFQOGQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CON

Origin of Product

United States

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